molecular formula C10H15BO3 B1419114 (4-Ethoxy-2,6-dimethylphenyl)boronic acid CAS No. 1315342-15-4

(4-Ethoxy-2,6-dimethylphenyl)boronic acid

Cat. No.: B1419114
CAS No.: 1315342-15-4
M. Wt: 194.04 g/mol
InChI Key: GXRDZDWVEGEKPC-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is an organoboron compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.03500 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H15BO3 . The InChI code for this compound is 1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .

Scientific Research Applications

Formation and Characterization of Tetraarylpentaborates

Research by Nishihara, Nara, and Osakada (2002) focused on the reactions of (2,6-dimethylphenyl)boronic acid with an aryloxorhodium complex, resulting in cationic rhodium complexes with new tetraarylpentaborates. This study explored the chemical properties and structural characterization of these complexes, contributing to the understanding of boronate chemistry and its potential applications in various fields including catalysis and material science (Nishihara, Nara, & Osakada, 2002).

Multifunctional Boronic Acid Derivatives

Zhang et al. (2017) synthesized new derivatives of boronic acid, highlighting their potential as multifunctional compounds in the fields of medicine, agriculture, and industrial chemistry. These compounds demonstrate the versatility of boronic acids as synthetic intermediates and building blocks in various applications (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Novel Boronic Acid Structural Motifs

The work of Cyrański et al. (2012) involved studying the structures of various ortho-alkoxyphenylboronic acids to design novel boronic acid forms with monomeric structures. This research aids in the development of new materials and catalysts utilizing unique boron-based building blocks (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).

Boronic Acid in Macrocyclic Chemistry

Fárfan et al. (1999) explored the application of boronic esters, derived from various aryl boronic acids, in macrocyclic chemistry. This study sheds light on the potential use of boronic acids in the creation of complex molecular architectures, which could have implications in material science and pharmaceuticals (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).

Catalytic Applications of Boronic Acids

Hall (2019) highlighted the use of boronic acids as catalysts in various organic reactions. This research underscores the potential of boronic acids in enabling mild and selective reaction conditions, broadening their utility in synthetic chemistry and catalysis (Hall, 2019).

Mechanism of Action

Target of Action

The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.

Safety and Hazards

“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

(4-ethoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRDZDWVEGEKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659358
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315342-15-4
Record name Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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